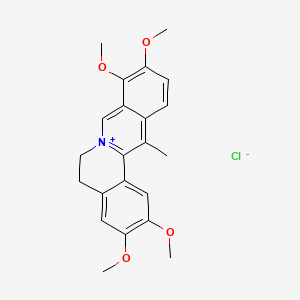

Dehydrocorydaline chloride

作用机制

生化分析

Biochemical Properties

Dehydrocorydaline chloride regulates the protein expression of Bax and Bcl-2, activates caspase-7 and caspase-8, and inactivates PARP . It also enhances the activation of p38 MAPK . These interactions suggest that this compound plays a significant role in biochemical reactions involving these proteins and enzymes.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit inflammation in macrophages . It also decreases lipopolysaccharide (LPS)-induced inflammation in bone marrow-derived macrophages (BMDMs), as evidenced by the reduced protein levels of CD80, iNOS, NLRP3, IL-1β, and IL-18 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. It has been found to attenuate LPS-induced activation of p65 and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway . This suggests that this compound exerts its effects at the molecular level by interacting with these biomolecules and influencing their activity.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that the compound’s effects can vary over time. For instance, it has been shown to significantly downregulate proinflammatory interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, intraperitoneal injection of this compound in apolipoprotein E-deficient (ApoE−/−) mice not only inhibited atherosclerosis development but also improved aortic compliance and increased plaque stability .

Transport and Distribution

It has been suggested that organic cation transporter 1 and 3 contribute to the high accumulation of this compound in the heart .

准备方法

脱氢小檗碱氯化物可以通过多种方法合成。 一种常见的方法是利用液相色谱-串联质谱 (LC-MS/MS) 从延胡索中提取该化合物 . 提取过程通常涉及固相萃取和在 C18 色谱柱上使用含有甲酸和醋酸铵的乙腈和水作为流动相进行洗脱 . 工业生产方法可能涉及类似的提取技术,但规模更大以满足商业需求。

化学反应分析

脱氢小檗碱氯化物会发生多种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物包括脱氢小檗碱氯化物的多种衍生物,它们可能表现出不同的药理学特性 .

科学研究应用

脱氢小檗碱氯化物在科学研究中具有广泛的应用。 在化学领域,它被用作研究生物碱在不同条件下的行为的模型化合物 . 在生物学和医学领域,它已被证明具有抗炎、抗血栓和抗动脉粥样硬化作用 . 它也用于心血管疾病的研究,发现它可以抑制巨噬细胞炎症并改善主动脉顺应性 .

相似化合物的比较

属性

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOSEFNJXIPZNV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30045-16-0 (Parent) | |

| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00909882 | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10605-03-5 | |

| Record name | Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC297886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

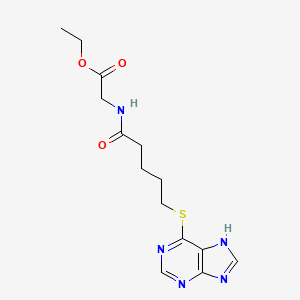

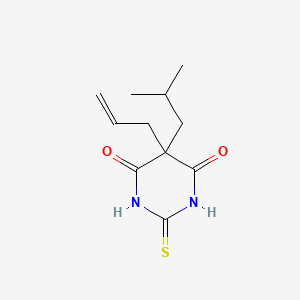

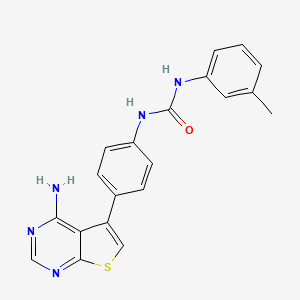

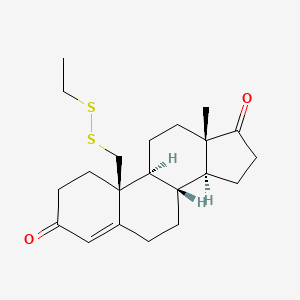

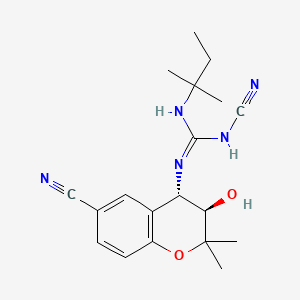

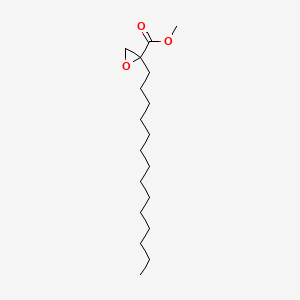

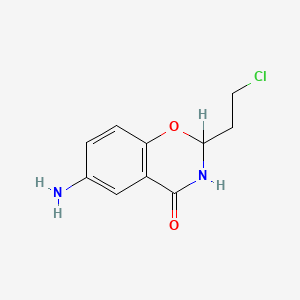

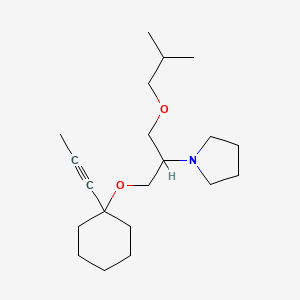

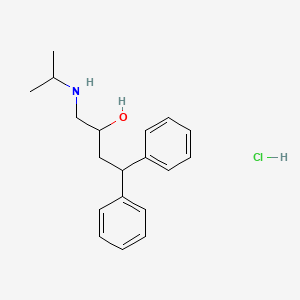

Feasible Synthetic Routes

Q1: How does the route of administration affect the efficacy of Dehydrocorydaline chloride in treating induced ulcers?

A1: Research shows a significant difference in the efficacy of this compound (DHC) depending on the route of administration. Specifically, oral administration of DHC demonstrated a consistent ability to inhibit the development of various experimentally induced gastric and duodenal ulcers in rats. [] Interestingly, subcutaneous administration of DHC did not show the same protective effect against certain types of ulcers, particularly those induced by histamine or reserpine. [] This suggests a potential difference in bioavailability or metabolism depending on the route, highlighting the importance of considering administration route for optimal efficacy.

Q2: How was this compound chemically synthesized, and what is its molecular formula and weight?

A2: this compound (DHC) can be synthesized from Acetonylpalmatine through a two-step process. First, Acetonylpalmatine is reacted with methyl iodide in the presence of sodium hydroxide to yield Dehydrocorydaline iodide. This intermediate is then converted to DHC. [] The molecular formula of DHC is C22H24ClNO4, and its molecular weight is 401.87 g/mol. []

Q3: What are the current limitations in the research on this compound, and what future research directions could provide valuable insights?

A3: While research suggests potential therapeutic benefits of DHC for various conditions, several limitations need to be addressed. Most of the available studies are based on in vitro and animal models, necessitating further research to confirm these findings in human subjects. [, ] Additionally, while some studies suggest DHC's interaction with specific signaling pathways like P38 MAPK, more detailed mechanistic studies are crucial to fully understand its pharmacological actions and potential off-target effects. [, ] Investigating the pharmacokinetics, long-term safety, and efficacy of DHC in humans through well-designed clinical trials will be essential to translate these research findings into clinical applications. Exploring DHC's potential in other disease models where its proposed mechanisms (P38 MAPK modulation, anti-proliferative effects) could be beneficial is another promising area for future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)